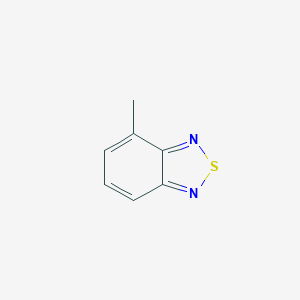

4-Methyl-2,1,3-benzothiadiazole

Overview

Description

Synthesis Analysis

The synthesis of 4-Methyl-2,1,3-benzothiadiazole and its derivatives involves several key methods. One approach is the microwave-assisted synthesis of novel benzothiazole derivatives, which offers advantages such as operational simplicity, short reaction times, and environmentally benign conditions (Bhoi et al., 2016). Another method involves the use of molecular iodine for oxidative cyclization, enabling the formation of new bonds at ambient temperatures (Naresh, Kant, & Narender, 2014).

Molecular Structure Analysis

The structure of this compound derivatives has been characterized using various spectroscopic methods, including FT-IR, 1H NMR, 13C NMR, ESI-MS, and X-ray crystallography. These methods provide comprehensive information about the molecular structure, helping to understand the chemical behavior of these compounds (Bhoi et al., 2016).

Chemical Reactions and Properties

This compound participates in various chemical reactions, forming diverse poly-functionalized tri-heterocyclic benzothiazole derivatives. The reactions typically involve catalysts like PdCl2 under solvent-free conditions, indicating the compound's versatility in organic synthesis (Bhoi et al., 2016).

Scientific Research Applications

Coordination Chemistry and Crystal Engineering :

- 4-Amino-2,1,3-benzothiadiazole forms complexes with ZnCl2 and 4-nitro-2,1,3-benzothiadiazole, revealing novel coordination types and intermolecular interactions useful in crystal engineering of organic solids (Bashirov et al., 2014).

Photovoltaic Applications :

- Modified nitration of 4,7-dibromo-2,1,3-benzothiadiazole led to the development of small band gap polymers, useful in bulk heterojunction solar cells with a power conversion efficiency of 2.1% (Wang et al., 2010).

Pharmaceutical Research :

- 1-(2-morpholin-2-ylethyl)-3-aryl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxides were identified as potent and selective inhibitors of the norepinephrine transporter, demonstrating efficacy in rat models of acute, inflammatory, and neuropathic pain (O'Neill et al., 2011).

Agricultural Applications :

- Benzothiadiazole, when applied to Vitis vinifera L. Monastrell grapes, increased the levels of volatile compounds, especially terpenes and norisoprenoids, in both grapes and wines, indicating its potential use in enhancing flavor profiles (Gómez‐Plaza et al., 2012).

Synthesis and Properties :

- Studies on the synthesis of asymmetrical 4,7-disubstituted-2,1,3-benzothiadiazoles from 4-methyl-2,1,3-benzothiadiazole have been conducted, contributing to the understanding of their structure and properties (Fan, 2010).

Light Technology Applications :

- 2,1,3-Benzothiadiazole and its derivatives have been extensively used in light technology, particularly in the creation of photoluminescent compounds for organic light-emitting diodes, solar cells, and other optoelectronic devices (Neto et al., 2013).

Safety and Hazards

Future Directions

The future directions of 4-Methyl-2,1,3-benzothiadiazole research are promising. It is an important nucleus used in the chemistry of photoluminescent compounds and applicable for light technology . Its derivatives can be used as constituents of organic light-emitting diodes, solar cells, liquid crystals, dyes, photovoltaic cells, and many others .

properties

IUPAC Name |

4-methyl-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c1-5-3-2-4-6-7(5)9-10-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZKISWGGPKREZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NSN=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381768 | |

| Record name | 4-methyl-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1457-92-7 | |

| Record name | 4-methyl-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2,1,3-benzothiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is palladium-catalyzed amination with benzophenone imine preferred over traditional nitration methods for synthesizing 7-amino-4-methyl-2,1,3-benzothiadiazole?

A1: Traditional nitration methods for synthesizing 7-amino-4-methyl-2,1,3-benzothiadiazole can pose safety concerns due to the use of hazardous reagents. The research by [] demonstrates a safer and more practical alternative by employing palladium-catalyzed amination. This method uses benzophenone imine as a safer ammonia equivalent, resulting in a high yield of the desired product. This approach was successfully implemented on a larger scale (14.0 kg) in a pilot plant setting, showcasing its scalability and practicality for industrial applications. []

Q2: How does the synthesis of asymmetrical 4,7-disubstituted-2,1,3-benzothiadiazoles proceed from 4-methyl-2,1,3-benzothiadiazole?

A2: The synthesis of asymmetrical 4,7-disubstituted-2,1,3-benzothiadiazoles starts with this compound, which is derived from o-methylaniline through a three-step reaction sequence: bromination, hydrolysis, and selective oxidation using IBX (2-iodoxybenzoic acid). [] This process yields key building blocks like 4-formyl-7-bromo-2,1,3-benzothiadiazole. Further reactions, such as condensation or coupling reactions with electron-donating groups, are then used to introduce the desired substituents at the 4 and 7 positions of the benzothiadiazole core, leading to the formation of asymmetrical 4,7-disubstituted-2,1,3-benzothiadiazoles. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.